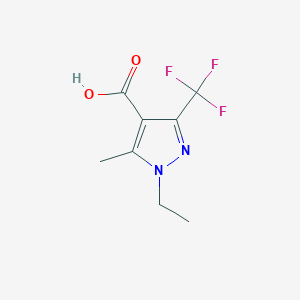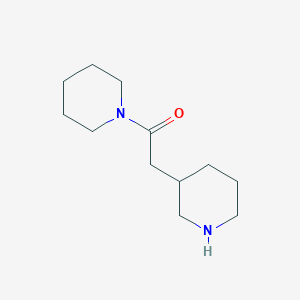
1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンは、エタノンブリッジによって結合された2つのピペリジン環を特徴とする有機化合物です。ピペリジンは、5つの炭素原子と1つの窒素原子を含む6員環です。
準備方法
合成経路と反応条件
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンの合成は、通常、ピペリジン誘導体を制御された条件下で反応させることにより行われます。一般的な方法の1つは、水素化ナトリウムなどの塩基の存在下で、1-ブロモピペリジンを3-ピペリドンと反応させる方法です。この反応は、目的生成物の形成を促進するために、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で高温で行われます。
工業生産方法
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと最適化された反応条件を使用すると、化合物の収率と純度を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の最終生成物を得ています。
化学反応の分析
反応の種類
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化して、対応するケトンまたはカルボン酸を形成することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用する還元反応により、ケトン基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのハロアルカンまたはアシルクロリド。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールの生成。
置換: 置換ピペリジン誘導体の生成。
科学研究への応用
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。
医学: 薬剤合成における前駆体としての役割を含む、潜在的な治療的特性について研究されています。
工業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、受容体または酵素に結合して、それらの活性を調節することができます。正確な経路と標的は、特定の用途とピペリジン環に存在する官能基によって異なります。
類似化合物の比較
類似化合物
- 1-(ピペリジン-1-イル)-2-(ピペリジン-4-イル)エタノン
- 1-(ピペリジン-1-イル)-2-(ピペリジン-2-イル)エタノン
- 1-(ピペリジン-1-イル)-2-(ピロリジン-3-イル)エタノン
独自性
1-(ピペリジン-1-イル)-2-(ピペリジン-3-イル)エタノンは、ピペリジン環の特定の位置によって独特です。これは、その化学反応性と生物活性に影響を与える可能性があります。エタノンブリッジによって結合された2つのピペリジン環の存在は、さまざまな研究分野でさらに機能化および探求するための汎用性の高い足場を提供します。
類似化合物との比較
Similar Compounds
- 1-(Piperidin-1-yl)-2-(piperidin-4-yl)ethanone
- 1-(Piperidin-1-yl)-2-(piperidin-2-yl)ethanone
- 1-(Piperidin-1-yl)-2-(pyrrolidin-3-yl)ethanone
Uniqueness
1-(Piperidin-1-yl)-2-(piperidin-3-yl)ethanone is unique due to the specific positioning of the piperidine rings, which can influence its chemical reactivity and biological activity. The presence of two piperidine rings connected by an ethanone bridge provides a versatile scaffold for further functionalization and exploration in various research fields.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
1-piperidin-1-yl-2-piperidin-3-ylethanone |
InChI |
InChI=1S/C12H22N2O/c15-12(14-7-2-1-3-8-14)9-11-5-4-6-13-10-11/h11,13H,1-10H2 |
InChIキー |
ZNIUHLSLGLOBGI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)CC2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


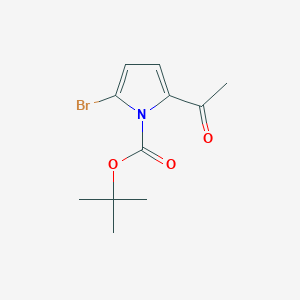
![4-(tert-Butyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11813354.png)

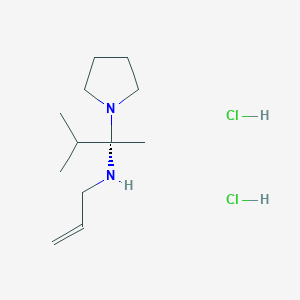



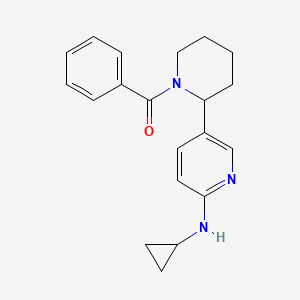


![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)
